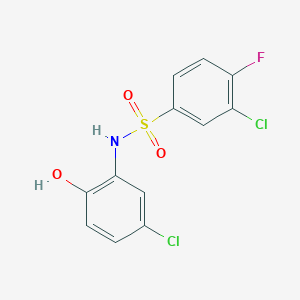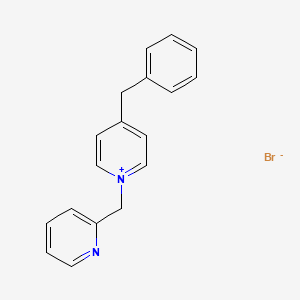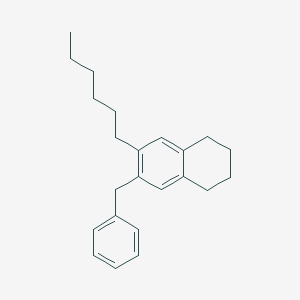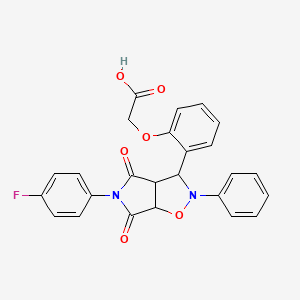![molecular formula C28H38N2O3 B12624290 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate CAS No. 918902-20-2](/img/structure/B12624290.png)
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is an organic compound with the molecular formula C28H38N2O3 This compound is characterized by its complex structure, which includes an azo group (N=N) and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate typically involves a multi-step process:
Diazotization: The starting material, 4-octylaniline, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylpentyl prop-2-enoate under basic conditions to form the azo compound.
Esterification: The final step involves esterification to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical properties.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-(4-Octylphenyl)diazenyl]phenol: Similar structure but lacks the ester group.
4-[(E)-(4-Octylphenyl)diazenyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
4-[(E)-(4-Octylphenyl)diazenyl]aniline: Contains an amine group instead of an ester.
Uniqueness
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is unique due to its combination of an azo group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and medicine.
Propriétés
Numéro CAS |
918902-20-2 |
|---|---|
Formule moléculaire |
C28H38N2O3 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
5-[4-[(4-octylphenyl)diazenyl]phenoxy]pentyl prop-2-enoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-10-13-24-14-16-25(17-15-24)29-30-26-18-20-27(21-19-26)32-22-11-9-12-23-33-28(31)4-2/h4,14-21H,2-3,5-13,22-23H2,1H3 |
Clé InChI |
SOILHYXSEVALHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)

![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)


![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)


![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
![N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624264.png)
